6-amino-4-sulfanylidene-1H-pyrimidin-2-one
Overview
Description
Litorin (trifluoroacetate salt) is a peptide originally isolated from the skin of the Australian tree frog, Litoria aurea. It is known for its diverse biological activities and is an agonist of the gastrin-releasing peptide receptor and the neuromedin B receptor. The compound has a molecular formula of C51H68N14O11S • XCF3COOH and a molecular weight of 1085.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Litorin (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove side-chain protecting groups .
Industrial Production Methods: In industrial settings, the synthesis of Litorin (trifluoroacetate salt) follows similar SPPS protocols but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Litorin (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: The methionine residue in Litorin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Methionine sulfoxide-containing Litorin.
Reduction: Reduced Litorin with free thiols.
Substitution: Litorin analogs with modified amino acid residues.
Scientific Research Applications
Litorin (trifluoroacetate salt) has several scientific research applications:
Mechanism of Action
Litorin (trifluoroacetate salt) exerts its effects by binding to and activating the gastrin-releasing peptide receptor and the neuromedin B receptor. These receptors are G-protein-coupled receptors that, upon activation, initiate intracellular signaling cascades involving the activation of phospholipase C, leading to the release of intracellular calcium and activation of protein kinase C .
Comparison with Similar Compounds
Bombesin: Another peptide that binds to the same receptors but with different affinities.
Neuromedin B: Shares structural similarities and receptor targets with Litorin.
Uniqueness: Litorin (trifluoroacetate salt) is unique due to its high affinity for both the gastrin-releasing peptide receptor and the neuromedin B receptor, making it a valuable tool for studying these receptors’ roles in various physiological processes .
Properties
IUPAC Name |
6-amino-4-sulfanylidene-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICDUABQXBWBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364343 | |
Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-82-1 | |
Record name | Uracil, 6-amino-4-thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WN7EV3PRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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